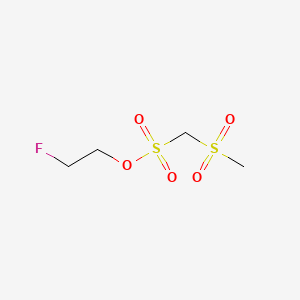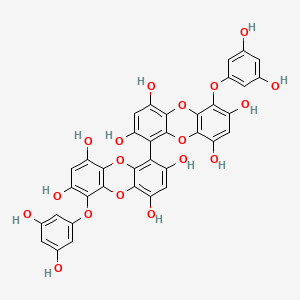
6,6'-Bieckol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bieckol is an eckol-type phlorotannin found in the brown algae Ecklonia cava and Ecklonia stolonifera . It is known for its various health benefits and is often used in research for its antioxidant properties .
Molecular Structure Analysis
The molecular formula of 6,6’-Bieckol is C36H22O18 . It has an average mass of 742.549 Da and a monoisotopic mass of 742.080627 Da .Physical And Chemical Properties Analysis
6,6’-Bieckol has a chemical formula of C36H22O18 and a molar mass of 742.55 g/mol . It is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
6,6'-Bieckol, a phlorotannin polyphenol compound from Ecklonia cava, has demonstrated significant anti-inflammatory effects. In studies, it inhibited nitric oxide and prostaglandin E2 production and suppressed inflammatory cytokine expression in macrophages, indicating potential use in treating inflammatory conditions (Yang et al., 2012).
Antioxidant Activity
This compound has shown strong antioxidant properties, effectively scavenging different types of free radicals. This suggests its potential use in protecting organisms from oxidative stress and related damage (Kwon et al., 2013).
Antidiabetic Effects
Research has indicated the potential of this compound in managing diabetes. It inhibits enzymes like α-glucosidase and α-amylase, thereby helping to control postprandial hyperglycemia, a common challenge in diabetes management (Lee, Lee, & Han, 2017).
Anti-HIV Properties
This compound has been found to have inhibitory effects on HIV-1, suggesting its potential as a therapeutic agent against HIV. Its ability to inhibit HIV-1 reverse transcriptase and entry into cells without cytotoxicity is notable (Artan et al., 2008).
Cardiovascular Benefits
The compound has demonstrated positive effects on cardiovascular health. It inhibits angiotensin I-converting enzyme (ACE) and increases nitric oxide production, which can help in managing hypertension and improving vascular health (Ko et al., 2017).
Protection Against Glucotoxicity
This compound protects pancreatic β cells from high glucose-induced glucotoxicity. This effect is crucial for diabetes management, as it helps in preserving β cell function and preventing diabetes-related complications (Park et al., 2015).
Neuroprotective Effects
This compound also exhibits neuroprotective properties by down-regulating nuclear factor-κB activation in microglial cells, suggesting its potential in treating neuroinflammatory diseases (Kim et al., 2016).
Photoprotective Effects
This compound offers protective effects against UV-induced skin damage, making it a potential ingredient in skincare products aimed at preventing photoaging (He et al., 2021).
Dental Applications
It has been shown to reduce inflammation in human dental pulp cells and promote dentin formation, indicating potential applications in dentistry, particularly for conditions like pulpitis (Paudel et al., 2014).
Anti-Obesity Effects
This compound inhibits adipocyte differentiation and downregulates adipogenesis and lipogenesis, indicating its potential as an anti-obesity agent (Kwon et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Research suggests that 6,6’-Bieckol has potential therapeutic applications. For instance, it has been found to alleviate obesity and systemic inflammation in mouse models by reducing the expression of RAGE and RAGE ligands . Another study found that it can alleviate vascular dysfunction in diseases associated with poor circulation . These findings suggest that 6,6’-Bieckol could be a valuable active compound for improving blood circulation and treating vascular dysfunction .
Eigenschaften
CAS-Nummer |
88095-81-2 |
|---|---|
Molekularformel |
C36H22O18 |
Molekulargewicht |
742.5 g/mol |
IUPAC-Name |
4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-21(45)9-23(47)31-35(29)53-27-19(43)7-17(41)25(33(27)51-31)26-18(42)8-20(44)28-34(26)52-32-24(48)10-22(46)30(36(32)54-28)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |
InChI-Schlüssel |
HBJNTPFHQKXWOY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
88095-81-2 |
Synonyme |
6,6'-bieckol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



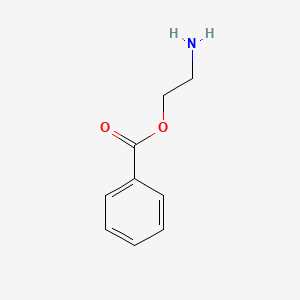
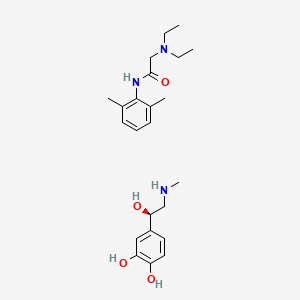

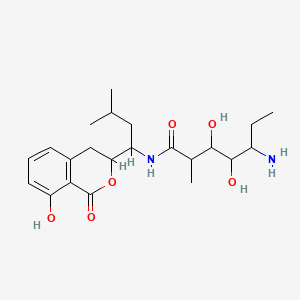
![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/no-structure.png)
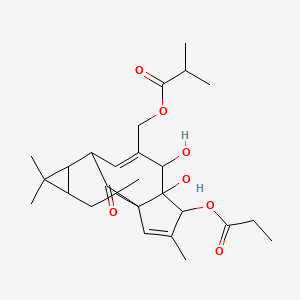
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
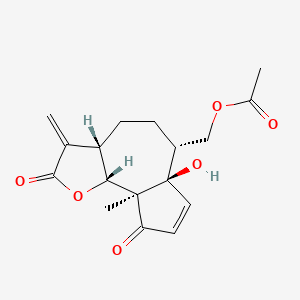
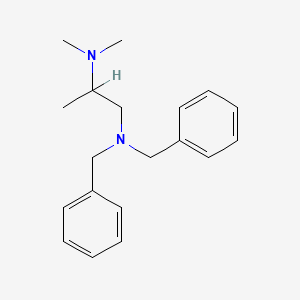

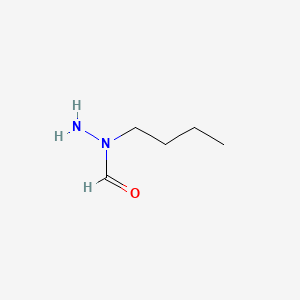

![5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid](/img/structure/B1221972.png)
